DK-1-166
Description
Properties
CAS No. |
2204279-20-7 |
|---|---|
Molecular Formula |
C30H42N2O |
Molecular Weight |
446.68 |
IUPAC Name |
N-(2-(Diethylamino)ethyl)-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide |
InChI |
InChI=1S/C30H42N2O/c1-9-32(10-2)18-17-31-28(33)24-13-11-23(12-14-24)22(4)25-20-27-26(19-21(25)3)29(5,6)15-16-30(27,7)8/h11-14,19-20H,4,9-10,15-18H2,1-3,5-8H3,(H,31,33) |
InChI Key |
UIVSZXXQWMEQKK-UHFFFAOYSA-N |
SMILES |
O=C(NCCN(CC)CC)C1=CC=C(C(C2=C(C)C=C3C(C)(C)CCC(C)(C)C3=C2)=C)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DK-1-166; DK1166; DK 1 166; DK1-166; DK-1166; DK 1-166; DK-1 166 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modification Studies of Dk 1 166
Established Synthetic Routes to DK-1-166 and its Precursors
The synthesis of alkylamide derivatives of bexarotene (B63655), including this compound, falls under the purview of organic synthesis. While specific, detailed step-by-step synthetic procedures for this compound were not extensively detailed in the gathered literature, the compound's classification indicates it is derived from bexarotene. nih.govnih.gov The synthesis of such derivatives typically involves the chemical modification of the bexarotene structure, likely at the carboxylic acid functional group, through the formation of an amide bond with an alkylamine.
The application of chemo-enzymatic approaches, which combine chemical and enzymatic reactions, can offer advantages in organic synthesis, such as improved selectivity and milder reaction conditions. While chemo-enzymatic methods are increasingly used in the synthesis of various organic compounds, including peptides and chiral molecules nih.gov, there was no specific information found in the gathered literature detailing the use of chemo-enzymatic strategies directly in the synthesis of this compound or other alkylamide derivatives of bexarotene.
Novel Derivatization and Analog Generation Strategies for this compound
The generation of analogs and derivatives of lead compounds like bexarotene is a common practice in medicinal chemistry to explore structure-activity relationships and potentially improve properties. This compound itself is an example of such a derivative, generated by modifying the bexarotene structure. nih.govnih.gov
Regioselectivity and stereoselectivity are critical aspects of synthesizing complex organic molecules, ensuring that reactions occur at specific positions and with desired spatial arrangements. While the general synthesis of bexarotene derivatives involves targeted modifications, specific details regarding regioselective or stereoselective synthetic strategies specifically applied to the synthesis of this compound or its direct analogs were not explicitly available in the examined literature. However, controlling these aspects is fundamental in developing libraries of related compounds with predictable structural variations.
Combinatorial chemistry involves the synthesis of large libraries of compounds simultaneously, allowing for rapid exploration of chemical space. This approach has significantly impacted drug discovery by accelerating the identification of new lead compounds and the development of structure-activity relationships. Although the gathered information identifies this compound as one of several alkylamide derivatives of bexarotene studied nih.gov, specific details on the use of combinatorial chemistry in the development of the this compound series of analogs were not found. However, the study of multiple derivatives suggests that a systematic approach, potentially involving combinatorial or parallel synthesis techniques, may have been employed in their discovery.
Advanced Spectroscopic and Spectrometric Approaches in this compound Structural Elucidation
Structural elucidation is a fundamental step in the characterization of newly synthesized compounds. Advanced spectroscopic and spectrometric techniques provide detailed information about the molecular structure, functional groups, and purity of a compound.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used for the structural characterization of organic molecules, including retinoids and their derivatives.
NMR spectroscopy provides information about the carbon-hydrogen framework and functional groups within a molecule based on the magnetic properties of atomic nuclei. Analysis of proton NMR (¹H NMR) and carbon NMR (¹³C NMR) spectra, including chemical shifts, splitting patterns, and integration, helps in assigning the structure.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its elemental composition and structural subunits. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed for accurate mass determination and detailed fragmentation analysis.
While general information on these techniques is available and they are standard for characterizing compounds like this compound, specific detailed spectroscopic or spectrometric data (e.g., full NMR spectra or detailed MS fragmentation patterns) specifically for this compound were not presented in the abstracts or snippets from the conducted searches. However, it is expected that such data were obtained and used to confirm the structure of this compound during its development and study.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the number and types of atoms in a molecule and their connectivity. This includes identifying different functional groups and their positions within the molecular framework.
Typical HR-NMR experiments for structural elucidation include proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR). ¹H NMR provides information on the environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial correlation data that help piece together the complete molecular structure.
While specific HR-NMR spectra and their interpretation for this compound were not found in the search results, the technique is indispensable for confirming the structure of a synthesized compound and characterizing any structural modifications made to it. Examples of detailed ¹H and ¹³C NMR data for related compounds were observed in the literature, demonstrating the type of information this technique provides for structural confirmation wikipedia.org.
Mass Spectrometry Techniques for this compound Derivative Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular weight, which is crucial for confirming the molecular formula of a synthesized compound or its derivatives.
Tandem Mass Spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragments. The fragmentation pattern provides structural information, helping to confirm the presence of specific substructures within the molecule. This is particularly useful for characterizing structural modifications and confirming the identity of synthesized derivatives.
Electrospray Ionization (ESI) is a common ionization technique used in conjunction with MS for analyzing polar molecules. The search results included examples of HRMS data obtained using the ESI method for related chemical compounds, illustrating its application in confirming calculated masses wikipedia.org. While specific MS data for this compound or its derivatives were not available, these techniques are standard tools for their characterization.
X-ray Crystallographic Analysis of this compound and its Co-crystals
X-ray Crystallography is a technique that provides a precise three-dimensional structure of a molecule at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the arrangement of atoms within the crystal lattice can be determined. This technique requires the compound to form high-quality crystals.
X-ray crystallography is considered the definitive method for confirming the solid-state structure of a new compound, including the bond lengths, bond angles, and absolute configuration (if applicable). It can also be used to study co-crystals, where the compound of interest is crystallized with another molecule, providing insights into intermolecular interactions.
Although specific X-ray crystallographic data or studies of this compound or its co-crystals were not found in the consulted literature, the technique is widely applied in chemistry for structural determination wikipedia.org. Its application to this compound would provide invaluable information regarding its precise three-dimensional structure, which is essential for understanding its properties and interactions.
Molecular and Cellular Mechanisms of Action of Dk 1 166
Identification and Validation of Primary Molecular Targets of DK-1-166
The identification of the primary molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound, this process involves a multi-faceted approach, drawing inferences from its parent compound, bexarotene (B63655), and examining its direct interactions with cellular components.
Ligand-Receptor Binding Assays in this compound Research
As a derivative of bexarotene, a known retinoid X receptor (RXR) agonist, it is highly probable that this compound also targets RXRs. drugbank.commdpi.comnih.gov Bexarotene selectively binds to and activates all three subtypes of RXR (α, β, and γ). drugbank.comwikipedia.orgnih.gov This binding initiates a cascade of events, including the formation of heterodimers with other nuclear receptors like retinoic acid receptors (RARs), the vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs). drugbank.comwikipedia.orgnih.gov These receptor pairs then bind to specific DNA sequences known as response elements, modulating the transcription of genes involved in cellular differentiation, proliferation, and apoptosis. drugbank.commdpi.com
While direct ligand-receptor binding assay data for this compound is not extensively available in the public domain, the functional effects observed, such as the induction of apoptosis, strongly suggest an interaction with the RXR pathway. Further studies employing techniques like radioligand binding assays or surface plasmon resonance would be necessary to definitively determine the binding affinity and selectivity of this compound for different RXR subtypes.
Enzyme Kinetics and Inhibition/Activation Studies of this compound
Information regarding the direct interaction of this compound with specific enzymes through kinetic and inhibition or activation studies is limited. However, studies on its parent compound, bexarotene, have explored its potential to inhibit enzymes involved in other disease pathways. For instance, in the context of Alzheimer's disease, research has shown that bexarotene has a very low binding affinity for β-secretase, an enzyme involved in the production of amyloid-β peptides, suggesting it does not clear amyloid plaques through direct enzyme inhibition. nih.gov
Given that this compound's primary mechanism appears to be mediated through nuclear receptor signaling, it is less likely to be a potent enzyme inhibitor in the classical sense. However, its downstream effects could indirectly influence enzymatic activity within various signaling cascades.
Protein-Protein Interaction Modulation by this compound
A significant aspect of this compound's mechanism of action is its ability to modulate protein-protein interactions, particularly within key signaling pathways. A notable finding is the compound's ability to block the nuclear translocation of β-catenin. nih.govmdpi.comnih.gov In a resting state, β-catenin is part of a "destruction complex" that targets it for degradation. youtube.com Upon activation of the Wnt signaling pathway, this complex is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation. mdpi.comyoutube.com By preventing the nuclear entry of β-catenin, this compound effectively inhibits the transcription of these pro-proliferative genes, contributing to its anti-cancer effects.
This modulation of the β-catenin pathway highlights a critical protein-protein interaction that is disrupted by this compound, preventing β-catenin from engaging with the nuclear import machinery and its transcriptional partners.
Target Engagement Studies of this compound
While specific target engagement studies for this compound are not widely reported, the observed cellular effects provide indirect evidence of its interaction with its putative targets. The induction of apoptosis and the modulation of cancer stem cell markers in TNBC cell lines serve as functional readouts of target engagement. Future studies utilizing techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling could provide direct evidence of this compound binding to its target proteins within a cellular environment.
Modulation of Intracellular Signaling Pathways by this compound
The interaction of this compound with its primary molecular targets triggers a cascade of changes in intracellular signaling pathways, ultimately leading to the observed anti-cancer effects.
Kinase Cascade Regulation by this compound
The Wnt/β-catenin signaling pathway is intricately linked with various kinase cascades. The "destruction complex" that regulates β-catenin levels includes kinases such as glycogen (B147801) synthase kinase 3β (GSK-3β) and casein kinase 1α (CK1α). mdpi.com By blocking the nuclear translocation of β-catenin, this compound indirectly influences the downstream consequences of this kinase activity.
Furthermore, the modulation of cancer stem cell markers by this compound suggests an impact on signaling pathways that govern stemness, which are often regulated by complex kinase networks. While direct evidence of this compound regulating specific kinase cascades is still emerging, its demonstrated effect on the β-catenin pathway indicates a significant interplay with cellular kinase signaling. The sustained activation of cyclin-dependent kinases (CDKs), for example, is a hallmark of many cancers and provides cancer cells with the ability to continuously enter the cell cycle. researchgate.net The deregulation of CDK1, in particular, is closely associated with tumorigenesis. researchgate.net The intricate connections between pathways like Wnt/β-catenin and CDK signaling suggest that the effects of this compound may extend to the regulation of these critical cell cycle kinases.
Interactive Data Table: Summary of this compound Mechanistic Insights
| Mechanism Category | Specific Finding | Implication for Anti-Cancer Activity |
| Primary Molecular Target (Inferred) | Likely interacts with Retinoid X Receptors (RXRs), similar to its parent compound, bexarotene. | Modulation of gene transcription related to cell cycle arrest and apoptosis. |
| Protein-Protein Interaction | Blocks the nuclear translocation of β-catenin. | Inhibition of Wnt signaling pathway, leading to decreased proliferation. |
| Cellular Effects | Induces apoptosis in triple-negative breast cancer (TNBC) cells. | Direct killing of cancer cells. |
| Cellular Effects | Modulates the expression of cancer stem cell markers. | Potential to target the cancer stem cell population, which is often responsible for tumor recurrence and metastasis. |
| Cellular Effects | Inhibits TNBC cell proliferation and migration. | Reduction of tumor growth and prevention of metastasis. |
Transcription Factor Activity Alterations in Response to this compound
This compound has been demonstrated to significantly alter the activity of key transcription factors that are crucial for cancer cell proliferation, stemness, and metastasis. In studies involving triple-negative breast cancer cell lines, this compound has been shown to modulate the expression of several cancer stem cell markers. researchgate.netnih.gov This includes the transcription factors c-Myc, KLF4, Nanog, Oct4A, and SOX2, which are pivotal in maintaining the self-renewal and pluripotency of cancer stem cells. researchgate.netnih.gov
Furthermore, this compound has been observed to inhibit the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion. nih.gov A key mechanism in this inhibition is the blocking of the nuclear translocation of β-catenin. nih.govmdpi.com By preventing β-catenin from entering the nucleus, this compound effectively downregulates the transcription of its target genes, which are often involved in cell proliferation and EMT. This action is further supported by the observed downregulation of EMT markers and an increase in E-cadherin expression, a cell adhesion molecule whose loss is a hallmark of EMT. researchgate.netnih.govnih.gov
The table below summarizes the observed effects of this compound on various transcription factors and related proteins.
| Target Protein | Effect of this compound | Cellular Process Affected |
| c-Myc | Modulation of expression | Cancer Stem Cell Maintenance |
| KLF4 | Modulation of expression | Cancer Stem Cell Maintenance |
| Nanog | Modulation of expression | Cancer Stem Cell Maintenance |
| Oct4A | Modulation of expression | Cancer Stem Cell Maintenance |
| SOX2 | Modulation of expression | Cancer Stem Cell Maintenance |
| β-catenin | Blocks nuclear translocation | Epithelial-Mesenchymal Transition |
Second Messenger System Influences of this compound
Currently, there is a lack of specific scientific data detailing the direct influences of this compound on intracellular second messenger systems such as cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), or calcium signaling pathways.
Subcellular Localization and Intracellular Trafficking Studies of this compound
Detailed studies on the subcellular localization and intracellular trafficking of this compound are not available in the current scientific literature. Information regarding its accumulation in specific organelles or its transport mechanisms within the cell has not been publicly documented.
Gene Expression Profiling and Proteomics in Response to this compound Exposure
While the modulation of specific markers by this compound suggests alterations in gene and protein expression, comprehensive gene expression profiling (e.g., via microarray or RNA-seq) and detailed proteomic analyses of cells exposed to this compound have not been published. Such studies would provide a broader understanding of the global changes in cellular pathways and networks affected by this compound.
Apoptotic and Necrotic Pathway Analysis in this compound Context
A significant aspect of the mechanism of action of this compound is its ability to induce programmed cell death, specifically apoptosis, in cancer cells. nih.govmdpi.comresearchgate.net Studies have consistently shown that this compound induces apoptotic cell death in triple-negative breast cancer cell lines. nih.govresearchgate.net This pro-apoptotic activity is a key contributor to its anti-cancer effects.
In contrast, there is no available scientific evidence to suggest that this compound induces cell death through necrotic pathways. The primary mechanism of cell death attributed to this compound in the existing literature is apoptosis.
Preclinical Pharmacological and Biological Investigations of Dk 1 166 Emphasis on Mechanistic Understanding
In Vitro Cellular Model Studies of DK-1-166
Studies have demonstrated that this compound induces apoptotic cell death specifically in triple-negative breast cancer cell lines. researchgate.netresearchgate.net A key finding from these investigations is the compound's selective cytotoxicity; it did not produce similar cytotoxic effects in normal mammary epithelial cell lines, suggesting a targeted mechanism of action against cancerous cells. researchgate.netresearchgate.net Furthermore, this compound has been shown to significantly inhibit the proliferation of TNBC cells. researchgate.netresearchgate.net The mechanism underlying this is linked to the induction of apoptosis, a programmed cell death pathway crucial for eliminating malignant cells. researchgate.net
Table 1: Summary of this compound Effects on Cellular Viability and Proliferation
| Assay Type | Cell Type | Observed Effect | Source |
|---|---|---|---|
| Cytotoxicity | Triple-Negative Breast Cancer (TNBC) Cells | Induces apoptotic cell death | researchgate.netresearchgate.net |
| Cytotoxicity | Normal Mammary Epithelial Cells | No significant cytotoxicity observed | researchgate.netresearchgate.net |
Functional assays using specific triple-negative breast cancer cell lines, namely BT549 and MDA-MB-231, have revealed that this compound possesses significant anti-metastatic potential. nih.govresearchgate.net The compound was found to inhibit the migration of these cancer cells. nih.govresearchgate.net
The mechanistic basis for this inhibition involves the modulation of key cellular processes and markers associated with cancer progression. This compound limits the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. researchgate.net This is achieved by increasing the expression of E-cadherin, an epithelial marker, and blocking the nuclear translocation of β-catenin. nih.govresearchgate.netresearchgate.net
Additionally, this compound modulates the expression of cancer stem cell (CSC) markers, suggesting it may interfere with the self-renewal and propagation capabilities of tumor-initiating cells. nih.govresearchgate.net
Table 2: Effects of this compound in Functional Assays on TNBC Cell Lines (BT549 and MDA-MB-231)
| Functional Process | Specific Marker | Effect of this compound | Source |
|---|---|---|---|
| Cell Migration | - | Inhibition | nih.govresearchgate.net |
| Epithelial-Mesenchymal Transition (EMT) | E-cadherin | Increased Expression | nih.govresearchgate.net |
| β-catenin | Blocks Nuclear Translocation | researchgate.netresearchgate.net | |
| Cancer Stem Cell (CSC) Modulation | c-Myc | Modulated | nih.govresearchgate.netresearchgate.net |
| KLF4 | Modulated | nih.govresearchgate.netresearchgate.net | |
| Nanog | Modulated | nih.govresearchgate.netresearchgate.net | |
| Oct4A | Modulated | nih.govresearchgate.netresearchgate.net |
While this compound has been shown to inhibit the proliferation of cancer cells, specific studies detailing its direct effects on cell cycle progression (e.g., arrest at G1, S, or G2/M phases) are not available in the current body of scientific literature.
Information regarding in vitro assays to determine the receptor occupancy of this compound is not present in the reviewed literature. Although it is a derivative of the RXR agonist bexarotene (B63655), specific binding affinities and receptor activation data for this compound have not been published.
Ex Vivo Tissue and Organotypic Culture Studies of this compound
As of the current scientific record, there are no published studies on the effects of this compound using ex vivo tissue or organotypic culture models.
Research utilizing isolated organ perfusion systems to investigate the pharmacology of this compound has not been reported in the available scientific literature.
Table of Mentioned Compounds
| Compound Name | Description |
|---|---|
| Bexarotene | A selective retinoid X receptor (RXR) agonist. |
| This compound | An alkylamide derivative of bexarotene. |
| E-cadherin | An epithelial cell adhesion protein. |
| β-catenin | A dual-function protein involved in cell adhesion and gene transcription. |
| c-Myc | A proto-oncogene involved in cell cycle progression and apoptosis. |
| KLF4 | Krüppel-like factor 4, a transcription factor involved in cell differentiation and proliferation. |
| Nanog | A transcription factor involved in embryonic stem cell self-renewal. |
| Oct4A | A transcription factor crucial for stem cell pluripotency. |
Tissue Slice Culture Models for this compound Mechanism Elucidation
Publicly available scientific literature and research data did not provide information on the use of tissue slice culture models for the mechanistic elucidation of this compound.
In Vivo Animal Model Studies of this compound (Focus on mechanistic insights)
No information was found in the public domain regarding in vivo animal model studies conducted with this compound to determine its mechanism of action.
There is no available data from preclinical studies identifying specific pharmacodynamic biomarkers for this compound.
Information regarding the assessment of target engagement for this compound in animal models is not available in published research.
The primary mechanistic understanding of this compound comes from in vitro studies using triple-negative breast cancer (TNBC) cell lines, specifically BT549 and MDA-MB-231. These studies have demonstrated that this compound exerts anti-cancer effects through several distinct mechanisms.
One of the key mechanisms is the induction of apoptotic cell death in TNBC cells. youtube.com Furthermore, this compound has been shown to significantly inhibit the proliferation and migration of these cancer cells. youtube.com
A significant aspect of its mechanism involves the modulation of cancer stem cell (CSC) markers. researchgate.netnih.gov Research indicates that this compound can alter the expression of key CSC-related transcription factors, including c-Myc, KLF4, Nanog, Oct4A, and SOX2. researchgate.netnih.gov By targeting the CSC population, this compound may interfere with the tumor's ability to self-renew and propagate.
Additionally, this compound plays a role in limiting the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. youtube.comresearchgate.netnih.gov Its activity in this context is characterized by an increase in the expression of E-cadherin, a key cell-cell adhesion molecule whose loss is a hallmark of EMT. researchgate.netnih.gov The compound also appears to block the nuclear translocation of β-catenin, a crucial step in a signaling pathway that promotes EMT. youtube.com
Table 1: Summary of In Vitro Mechanistic Findings for this compound in TNBC Cell Lines
| Mechanism of Action | Observed Effect | Target Cell Lines | Key Molecular Markers Modulated |
|---|---|---|---|
| Apoptosis Induction | Induces programmed cell death | BT549, MDA-MB-231 | Not specified |
| Inhibition of Proliferation | Reduces cancer cell growth | BT549, MDA-MB-231 | Not specified |
| Inhibition of Migration | Reduces cancer cell movement | BT549, MDA-MB-231 | Not specified |
| Modulation of Cancer Stem Cells | Alters expression of CSC markers | BT549, MDA-MB-231 | c-Myc, KLF4, Nanog, Oct4A, SOX2 |
| Limitation of EMT | Inhibits the EMT process | BT549, MDA-MB-231 | E-cadherin (increased), β-catenin |
No studies utilizing in vivo imaging techniques to investigate the mechanistic action of this compound have been identified in the available literature.
Structure Activity Relationship Sar and Rational Design of Dk 1 166 Analogs
Identification of Key Pharmacophoric Features of DK-1-166
While specific pharmacophore modeling studies for this compound are not extensively detailed in publicly available literature, its structural relationship with bexarotene (B63655) allows for the inference of key features. As an alkylamide derivative of bexarotene, this compound retains the fundamental scaffold necessary for RXR agonism. This includes a lipophilic tetrahydronaphthalene group, a linker, and a polar head group. The modifications in the amide portion of this compound are crucial for its specific biological activity profile against TNBC. The rationale behind such modifications often involves exploring new interaction points within the ligand-binding pocket of the target receptor or altering the compound's physicochemical properties to improve its ADME (absorption, distribution, metabolism, and excretion) profile.
Design Principles for Modulating this compound Target Selectivity and Potency
The design of this compound is rooted in the principles of medicinal chemistry aimed at enhancing target selectivity and potency. For RXR modulators, this often involves a balance between agonistic activity and potential off-target effects. The introduction of an alkylamide group in this compound represents a deliberate chemical modification to explore new chemical space around the bexarotene core. Such derivatization can lead to altered binding affinities for different RXR isoforms or influence the recruitment of co-regulator proteins, thereby modulating the transcriptional response. Studies on various bexarotene analogs have shown that modifications to the linker and polar head group can significantly impact biological outcomes, including increased potency and reduced side effects. nih.gov
Impact of Stereochemistry on this compound Biological Activity
The role of stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological activities. While the specific stereochemical properties of this compound and their direct impact on its biological activity have not been detailed in the available research, it is a well-established principle that the three-dimensional arrangement of a ligand is crucial for its interaction with a biological target. For bexarotene and its derivatives, any chiral centers would be expected to play a significant role in the precise fitting within the RXR ligand-binding pocket, thereby influencing binding affinity and efficacy.
Computational Chemistry Approaches to this compound SAR Analysis
Computational chemistry provides powerful tools to investigate SAR, predict the activity of new compounds, and guide the design of more effective therapeutic agents. While specific computational studies on this compound are not prominently featured in the literature, the methodologies are well-established for the broader class of RXR modulators.
Molecular docking and dynamics simulations are instrumental in visualizing and understanding the interactions between a ligand and its target protein at an atomic level. For bexarotene, such studies have provided insights into its binding mode within the RXR ligand-binding pocket. It can be extrapolated that similar computational analyses of this compound would be valuable in elucidating how the alkylamide modification influences its interaction with key amino acid residues in the receptor, potentially explaining its observed biological activity in TNBC cells.
QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For a series of bexarotene derivatives, including compounds like this compound, QSAR studies could identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for their anti-cancer effects. frontiersin.org Such models can be predictive and aid in the design of new analogs with potentially enhanced activity.
De novo design involves the computational generation of novel molecular structures with desired pharmacological properties. semanticscholar.org The scaffold of this compound, with its demonstrated activity against a challenging cancer subtype, could serve as a valuable starting point for such design strategies. By using computational algorithms, it is possible to explore a vast chemical space to propose new derivatives that may exhibit improved potency, selectivity, or pharmacokinetic properties, further advancing the therapeutic potential of this class of compounds.
Interactions of Dk 1 166 with Other Biological Systems
Enzyme Metabolism and Biotransformation Pathways of DK-1-166 (Focus on enzymatic processes)
The metabolism and biotransformation of a compound involve enzymatic processes that modify its chemical structure, influencing its activity, distribution, and elimination from the body. These processes typically occur in phases, primarily involving cytochrome P450 enzymes, conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs), and other hydrolytic enzymes. nih.govbbc.co.ukoup.comnih.gov Phase I reactions often introduce or expose functional groups, while Phase II reactions conjugate the compound or its metabolites with endogenous molecules to increase water solubility for excretion. oup.com The liver is a primary site for drug metabolism, though enzymes are also present in other tissues. oup.com
Despite the general understanding of these enzymatic pathways, specific details regarding the enzymes involved in the metabolism or biotransformation of this compound were not identified in the consulted research. Comprehensive studies, such as those involving in vitro assays with human liver microsomes or recombinant enzymes, are typically required to elucidate the specific enzymatic processes governing a compound's metabolic fate.
Interactions with Transport Proteins and Ion Channels
Transport proteins play a critical role in the absorption, distribution, metabolism, and excretion (ADME) of compounds by facilitating their movement across biological membranes. sdu.dknih.gov These include various families of transporters, such as ATP-binding cassette (ABC) transporters and solute carriers (SLCs). sdu.dk Interactions with transport proteins can influence a compound's cellular uptake, efflux, and targeting to specific tissues. sdu.dk
Ion channels are pore-forming proteins that control the flow of ions across cell membranes, playing vital roles in maintaining membrane potential, cell signaling, and various cellular functions, including proliferation and apoptosis. thno.orgrsc.orgfrontiersin.org They are considered important targets in various physiological and pathological processes. thno.orgrsc.org
Specific research findings detailing the interactions of this compound with particular transport proteins or ion channels were not found in the available literature. While the compound is reported to induce apoptotic cell death in certain cancer cell lines bioscience.co.uk, the specific transport mechanisms governing its cellular entry or efflux, or any direct modulation of ion channel activity contributing to this effect, have not been described in the consulted sources.
Influence on Immune System Components by this compound (Mechanistic focus)
The immune system is a complex network of cells, tissues, and organs that work together to defend the body against pathogens and abnormal cells. lumenlearning.comnih.gov Immune responses involve intricate interactions between various components, including innate and adaptive immune cells, cytokines, and signaling pathways. lumenlearning.comnih.govgeekymedics.comahajournals.orgfrontiersin.org Modulation of the immune system can have diverse effects, ranging from enhancing anti-tumor immunity to influencing inflammatory processes. ahajournals.org
The primary reported biological activity of this compound identified in the search results is its ability to induce apoptotic cell death in triple-negative breast cancer (TNBC) cell lines without causing cytotoxicity in normal mammary epithelial cells bioscience.co.uk. While the induction of apoptosis in cancer cells can potentially influence the tumor microenvironment and subsequent immune responses, detailed mechanistic studies specifically investigating the direct influence of this compound on defined immune system components (e.g., T cells, B cells, macrophages, dendritic cells, cytokine production) were not available in the consulted literature. Therefore, the precise mechanisms by which this compound might indirectly or directly influence immune system components remain to be fully elucidated.
Advanced Methodologies and Technological Innovations in Dk 1 166 Research
High-Throughput and High-Content Screening for DK-1-166 Related Compounds
High-Throughput Screening (HTS) and High-Content Screening (HCS) are powerful approaches used in drug discovery and biological research to rapidly assess the effects of large libraries of compounds on biological systems. HTS typically involves automated systems to test thousands to millions of compounds in parallel, often measuring a single biological response. HCS, an evolution of HTS, utilizes automated microscopy and image analysis to extract multiple parameters from individual cells or tissues, providing richer, more detailed information about compound effects.
These methods could theoretically be applied to study this compound or related compounds by screening for specific cellular phenotypes associated with its known activity, such as the induction of apoptosis in cancer cells nih.gov. HCS, in particular, could provide multiparametric data on cellular responses, including changes in nuclear morphology, cell viability, and the localization or expression levels of key proteins involved in apoptosis pathways. However, no specific studies detailing the use of HTS or HCS for this compound were identified in the reviewed literature.
Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Studies
Omics technologies, including genomics, proteomics, and metabolomics, provide comprehensive insights into biological systems by analyzing the complete set of genes, proteins, and metabolites, respectively.
Genomics: The study of an organism's complete set of DNA. Genomic approaches could potentially be used to identify genetic factors influencing sensitivity or resistance to this compound or to explore how this compound might affect gene expression profiles.
Proteomics: The large-scale study of proteins, including their structure, function, and interactions. Proteomics could help identify protein targets of this compound or analyze changes in protein abundance and post-translational modifications in response to treatment.
Metabolomics: The comprehensive analysis of small molecules (metabolites) within a biological system. Metabolomics could reveal how this compound affects cellular metabolic pathways.
Integrating data from these different omics levels can provide a holistic view of the biological impact of a compound. While omics technologies are widely applied in biological and drug discovery research, no specific research detailing their use in the study of this compound was found in the consulted literature.
CRISPR/Cas9 and Gene Editing Approaches for Target Validation in this compound Research
CRISPR/Cas9 is a revolutionary gene editing technology that allows for precise modifications to the genome. This system, derived from a bacterial adaptive immune system, uses a guide RNA molecule to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break. The cell's natural repair mechanisms can then be harnessed to introduce targeted mutations, insertions, or deletions.
In the context of compound research, CRISPR/Cas9 can be used for target validation by creating cell lines or animal models with specific genes knocked out, knocked in, or modified. This allows researchers to investigate the role of particular genes in a compound's mechanism of action or to identify potential off-target effects. For a compound like this compound, which induces apoptosis, CRISPR/Cas9 could be used to validate the involvement of specific genes in the apoptotic pathway or to identify novel genes that modulate sensitivity to this compound. However, no specific studies detailing the use of CRISPR/Cas9 or other gene editing approaches in the study of this compound were identified in the reviewed literature.
Microfluidics and Organ-on-a-Chip Systems for this compound Studies
Microfluidics involves the manipulation of small volumes of fluids within micro-channels. Organ-on-a-chip systems are microfluidic devices engineered to mimic the structure and function of living organs. These systems incorporate living cells in a 3D environment with dynamic fluid flow, allowing for more physiologically relevant studies compared to traditional 2D cell cultures.
Theoretical and Computational Perspectives on Dk 1 166
Quantum Chemical Calculations for DK-1-166 Reactivity Prediction
Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules. These calculations solve the electronic Schrödinger equation to determine the energy and electron distribution within a molecule or system of molecules. By applying quantum chemical methods to this compound, researchers could predict its reactivity, stability, and potential reaction pathways.
Calculations such as Density Functional Theory (DFT) are commonly used to optimize molecular geometries, calculate reaction energies, and determine transition states, providing insights into how this compound might react with other molecules or undergo transformations. nih.govnih.govmed-life.cn Predicted properties could include ionization energies, electron affinities, and vibrational frequencies, which can be compared with experimental data. nih.govnih.gov While specific quantum chemical studies on this compound were not identified, such calculations are routinely applied to organic molecules to understand their intrinsic chemical behavior and predict their participation in various reactions. nih.govnih.gov
Network Pharmacology and Systems Biology Approaches for this compound Polypharmacology
For this compound, a network pharmacology approach could involve predicting potential protein targets based on its chemical structure and then constructing an interaction network of these targets and associated pathways. uni-saarland.de This could help to understand the potential polypharmacological effects of this compound, meaning its ability to interact with multiple targets, which is relevant for complex diseases. Systems biology could further integrate this information with other biological data to model the impact of this compound on cellular processes and signaling pathways. Although specific network pharmacology or systems biology studies on this compound were not found, these methods are increasingly used in drug discovery to elucidate the mechanisms of action of compounds and identify potential therapeutic applications by considering the interconnectedness of biological systems. uni-saarland.de
Artificial Intelligence and Machine Learning Applications in this compound Research
Artificial intelligence (AI), particularly machine learning (ML), is rapidly transforming drug discovery and research by enabling the analysis of vast datasets and the prediction of molecular properties and interactions. ML algorithms can be trained on existing data to build predictive models for various aspects of compound research, including predicting biological activity, identifying potential targets, and optimizing molecular structures.
In the context of this compound, AI and ML could be applied in several ways. This could involve using ML models for virtual screening to identify potential biological targets that this compound might interact with based on its structural features. AI could also be used to predict its potential biological activities or to generate optimized derivatives of this compound with desired properties. While no specific applications of AI or ML to this compound were found in the searches, these techniques are broadly applicable in modern chemical and pharmaceutical research to accelerate the discovery and understanding of novel compounds.
Theoretical Models of this compound Receptor Binding and Activation
Theoretical models of receptor binding and activation aim to describe and predict how a molecule interacts with a biological receptor and the resulting functional outcome. These models are essential for understanding the molecular basis of drug action and for designing compounds with desired binding affinities and efficacies. Common theoretical models include those based on the law of mass action, as well as more complex models accounting for induced fit, conformational selection, and allosteric modulation.
For this compound, theoretical models could be employed to study its potential binding to specific protein targets. This could involve molecular docking simulations to predict how this compound fits into the binding site of a receptor and to estimate the binding affinity. uni-saarland.de More advanced simulations, such as molecular dynamics, could explore the stability of the ligand-receptor complex and the conformational changes that may occur upon binding, potentially providing insights into receptor activation or inhibition. While specific theoretical modeling studies of this compound receptor binding were not identified, these computational techniques are widely used to investigate the interactions of small molecules with their biological targets and to inform the rational design of new ligands.
Future Research Directions and Unanswered Questions in Dk 1 166 Studies
Identification of Novel Therapeutic Niches Based on DK-1-166 Mechanisms
The selective induction of apoptosis in TNBC cell lines by this compound suggests that its mechanism of action targets specific pathways or characteristics prevalent in these cancer cells but not in normal cells. Future research should focus on elucidating these precise molecular mechanisms. Identifying the specific protein targets, signaling pathways, and cellular processes modulated by this compound is crucial. This could involve comprehensive studies utilizing techniques such as proteomics, transcriptomics, and various cell signaling assays. Understanding the detailed mechanism could reveal whether this compound's activity is linked to specific genetic mutations, protein overexpression, or unique metabolic dependencies within TNBC cells. Such insights would be instrumental in identifying other cancer types or diseases that share similar vulnerabilities and could potentially be targeted by this compound or its derivatives, thereby defining novel therapeutic niches beyond TNBC.
Exploration of Combination Strategies with this compound for Enhanced Mechanistic Understanding
Investigating the effects of combining this compound with other therapeutic agents could provide deeper insights into its mechanism of action and potentially identify synergistic interactions. Future studies could explore combinations with existing chemotherapy drugs, targeted therapies, or immunotherapies currently used or being investigated for TNBC and other cancers. Observing how these combinations alter the efficacy, cellular response, and pathway modulation compared to this compound alone can help to map the intricate network of interactions influenced by this compound. For instance, if combining this compound with an inhibitor of a specific pathway enhances apoptosis, it could suggest that this compound either directly or indirectly interacts with that pathway. Conversely, if a combination shows antagonism, it could reveal feedback loops or alternative survival mechanisms activated in response to this compound treatment. Such studies would not only inform potential clinical strategies but also serve as a powerful tool for mechanistic discovery.
Development of Advanced In Vitro and In Vivo Models for this compound Research
While initial studies have utilized TNBC cell lines, the development and application of more complex and physiologically relevant models are essential for advancing this compound research. Future work should prioritize establishing advanced in vitro models, such as 3D cell cultures, organoids derived from patient tumors, and co-culture systems that include relevant components of the tumor microenvironment (e.g., fibroblasts, immune cells, endothelial cells). These models can better recapitulate the heterogeneity and complexity of human tumors, providing a more accurate assessment of this compound's efficacy and mechanisms in a context closer to the in vivo situation. Simultaneously, developing and utilizing appropriate in vivo models, such as patient-derived xenografts (PDX) or genetically engineered mouse models of TNBC, is critical for evaluating this compound's activity within a living system. These models would allow for the study of its pharmacokinetic and pharmacodynamic properties, effects on tumor growth and metastasis, and impact on the tumor microenvironment, providing data necessary for potential translational studies.
Conclusion
Synthesis of Key Research Findings on DK-1-166 Mechanisms
Research has elucidated several key mechanisms through which this compound exerts its effects on cancer cells. A primary finding is its ability to selectively induce apoptotic cell death in TNBC cell lines without inflicting similar cytotoxicity on normal mammary epithelial cells. nih.govresearchgate.net Beyond inducing apoptosis, this compound has been shown to significantly inhibit the proliferation and migration of TNBC cells. nih.govresearchgate.net
A critical aspect of its mechanism involves the modulation of pathways related to cancer progression and metastasis. This compound influences the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and spread. nih.gov It has been observed to limit EMT activities by increasing the expression of epithelial markers like E-cadherin while downregulating mesenchymal markers. nih.govnih.govresearchgate.net Furthermore, the compound has been found to block the nuclear translocation of β-catenin, a key step in a signaling pathway often dysregulated in cancer. nih.govresearchgate.net
The compound's impact extends to the regulation of cancer stem cell (CSC) characteristics. Studies have demonstrated that this compound can modulate the expression of several CSC markers, including c-Myc, KLF4, Nanog, Oct4A, and SOX2, suggesting a potential to target the subpopulation of cells responsible for tumor initiation and recurrence. nih.govresearchgate.net
Table 1: Summary of this compound's Investigated Mechanisms of Action
| Mechanism | Effect on Cancer Cells | Key Molecular Markers Involved |
|---|---|---|
| Apoptosis Induction | Induces programmed cell death in TNBC cells. nih.gov | - |
| Cell Proliferation & Migration | Inhibits the growth and movement of TNBC cells. nih.gov | - |
| Epithelial-Mesenchymal Transition (EMT) | Limits EMT activity. nih.govresearchgate.net | E-cadherin (increased), β-catenin (nuclear translocation blocked). nih.govnih.gov |
| Cancer Stem Cell (CSC) Modulation | Modulates the expression of CSC markers. nih.govresearchgate.net | c-Myc, KLF4, Nanog, Oct4A, SOX2. nih.govresearchgate.net |
Broader Implications of this compound Research for Chemical Biology and Pharmacology
The study of this compound carries broader implications for the fields of chemical biology and pharmacology. As a derivative of the FDA-approved drug bexarotene (B63655), this compound exemplifies a successful strategy in medicinal chemistry: the structural modification of existing therapeutic agents to enhance efficacy and selectivity. nih.govresearchgate.net This research underscores the potential for developing novel anti-cancer therapeutics against challenging diseases like TNBC, for which effective treatment options remain limited. nih.gov
Pharmacologically, the multi-faceted mechanism of this compound—simultaneously inducing apoptosis, inhibiting migration, and modulating both EMT and CSC pathways—presents a compelling model for future drug design. nih.govnih.gov This contrasts with agents that target a single pathway, which can be more susceptible to the development of resistance. The findings contribute to a growing body of preclinical evidence on how synthetic derivatives of natural or existing compounds can be engineered to target complex cancer-relevant processes. researchgate.net The selective action of this compound on cancerous cells while sparing normal cells highlights its potential as a candidate for further development into a more targeted and less toxic therapeutic option. nih.govresearchgate.net
Perspectives on Future Trajectories in this compound Academic Exploration
The current body of research on this compound is primarily preclinical and has established a strong foundation for its anti-cancer potential. researchgate.net A logical future trajectory for academic exploration would involve advancing these findings into more complex, in vivo models. Such studies would be crucial to validate the compound's efficacy and mechanisms of action within a physiological system.
Further research could also focus on a more detailed elucidation of its molecular interactions. Identifying the specific binding partners and downstream signaling effects of this compound would provide a more complete understanding of how it modulates multiple cancer-related pathways. Structure-activity relationship (SAR) studies could also be expanded to synthesize and screen additional analogues of bexarotene, potentially yielding compounds with even greater potency or improved pharmacological profiles. nih.govresearchgate.net The exploration of this compound in other cancer types that share similar molecular vulnerabilities, such as dysregulated β-catenin signaling or EMT activation, represents another promising avenue for future investigation.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Bexarotene |
| β-catenin |
| c-Myc |
| DK-1-150 |
| This compound |
| E-cadherin |
| Fenretinide |
| KLF4 |
| Nanog |
| N-(4-hydroxyphenyl)retinamide |
| Oct4A |
Q & A
Basic Research Questions
Q. How to design a reproducible synthesis protocol for DK-1-166?
- Methodological Answer : Follow a structured experimental design framework, such as defining variables (e.g., temperature, catalysts), documenting procedural steps in detail, and adhering to validation criteria (e.g., purity thresholds via HPLC). Ensure replicability by including control experiments and cross-referencing with established protocols for analogous compounds . Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality of your design .
Q. What are the key considerations in formulating hypotheses about this compound's mechanism of action?
- Methodological Answer : Apply the PICO framework (Population: target cells/organisms; Intervention: this compound dosage; Comparison: untreated controls; Outcome: biochemical markers) to structure hypotheses. Integrate literature reviews to identify knowledge gaps (e.g., conflicting reports on kinase inhibition) and ensure hypotheses are specific, measurable, and aligned with existing theoretical models .
Q. How to ensure data integrity when collecting spectral data for this compound characterization?
- Methodological Answer : Implement standardized data collection protocols (e.g., NMR, mass spectrometry) with calibration checks and triplicate measurements. Use digital tools (e.g., ELN/LIMS systems) for traceability and metadata tagging. Adhere to guidelines for reporting analytical data, such as including error margins and raw data in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in this compound's pharmacological data across studies?
- Methodological Answer : Conduct a systematic review using meta-analytical techniques to aggregate data from disparate sources. Evaluate study quality via the FINER criteria, focusing on methodological rigor (e.g., sample size, blinding). Use sensitivity analysis to identify outliers and contextual factors (e.g., cell line variability) that may explain discrepancies .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?
- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) or machine learning algorithms (e.g., random forests) to model complex relationships. Ensure adequate sample sizes (≥75 replicates for robust estimation) and validate models via cross-validation. Reference conjoint analysis principles for task prioritization in experimental design .
Q. How to integrate multi-omics data to study this compound's effects comprehensively?
- Methodological Answer : Develop a data management plan (DMP) outlining integration strategies for transcriptomic, proteomic, and metabolomic datasets. Use dimensionality reduction techniques (e.g., PCA, t-SNE) to identify patterns and network analysis tools (e.g., STRING, Cytoscape) to map interaction pathways. Ensure interoperability by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
